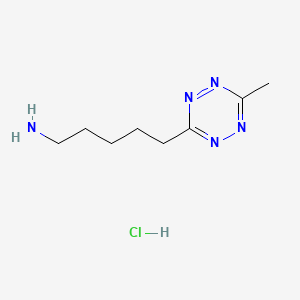
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride is a chemical compound known for its stability and versatility in various chemical transformations. It is often used in scientific research due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with pentan-1-amine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt, which enhances the stability and handling of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized tetrazine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride involves its reactivity with specific molecular targets. The compound can undergo inverse electron demand Diels-Alder cycloaddition reactions with strained alkenes, forming stable covalent linkages. This reactivity is exploited in various applications, including bioorthogonal chemistry and material science .
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
- Methyltetrazine-NHS ester
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
- Tetrazine-PEG5-NHS ester
Uniqueness
5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride is unique due to its enhanced stability compared to other tetrazine derivatives. This stability allows it to be used in a wider range of chemical transformations and long-term storage, especially in aqueous buffers .
Properties
Molecular Formula |
C8H16ClN5 |
|---|---|
Molecular Weight |
217.70 g/mol |
IUPAC Name |
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N5.ClH/c1-7-10-12-8(13-11-7)5-3-2-4-6-9;/h2-6,9H2,1H3;1H |
InChI Key |
DPGWZZPOCZLNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)CCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















